molecular formula C11H18ClN B12066433 2-Methyl-1-(3-methylphenyl)propan-1-amine hydrochloride

2-Methyl-1-(3-methylphenyl)propan-1-amine hydrochloride

Cat. No.: B12066433
M. Wt: 199.72 g/mol
InChI Key: XWKHGSNASSWQFO-UHFFFAOYSA-N
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Description

2-Methyl-1-(3-methylphenyl)propan-1-amine hydrochloride is a chemical compound with the molecular formula C11H18ClN. It is a derivative of amphetamine and is known for its stimulant properties. This compound is often used in scientific research due to its unique chemical structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-1-(3-methylphenyl)propan-1-amine hydrochloride typically involves the reaction of 3-methylbenzaldehyde with nitroethane to form 3-methyl-2-nitropropene. This intermediate is then reduced using a reducing agent such as lithium aluminum hydride (LiAlH4) to yield 2-Methyl-1-(3-methylphenyl)propan-1-amine. The final step involves the formation of the hydrochloride salt by reacting the amine with hydrochloric acid (HCl).

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of automated reactors and purification systems helps in achieving consistent quality.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-1-(3-methylphenyl)propan-1-amine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into different amine derivatives.

    Substitution: The compound can undergo substitution reactions, particularly at the amine group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of various amine derivatives.

    Substitution: Formation of substituted amine compounds.

Scientific Research Applications

2-Methyl-1-(3-methylphenyl)propan-1-amine hydrochloride has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a reference standard in analytical chemistry.

    Biology: Studied for its effects on biological systems, particularly its interaction with neurotransmitter systems.

    Medicine: Investigated for potential therapeutic uses, including its stimulant properties.

    Industry: Used in the development of new materials and as a precursor in the synthesis of other chemical compounds.

Mechanism of Action

The mechanism of action of 2-Methyl-1-(3-methylphenyl)propan-1-amine hydrochloride involves its interaction with neurotransmitter systems in the brain. It primarily acts as a norepinephrine-dopamine reuptake inhibitor, increasing the levels of these neurotransmitters in the synaptic cleft. This leads to enhanced stimulation of the central nervous system, resulting in increased alertness and energy levels.

Comparison with Similar Compounds

Similar Compounds

    Methiopropamine: A structurally related compound that also acts as a norepinephrine-dopamine reuptake inhibitor.

    1-Methyl-3-phenylpropylamine: Another similar compound with stimulant properties.

Uniqueness

2-Methyl-1-(3-methylphenyl)propan-1-amine hydrochloride is unique due to its specific substitution pattern on the phenyl ring, which influences its pharmacological properties and makes it distinct from other related compounds.

Properties

Molecular Formula

C11H18ClN

Molecular Weight

199.72 g/mol

IUPAC Name

2-methyl-1-(3-methylphenyl)propan-1-amine;hydrochloride

InChI

InChI=1S/C11H17N.ClH/c1-8(2)11(12)10-6-4-5-9(3)7-10;/h4-8,11H,12H2,1-3H3;1H

InChI Key

XWKHGSNASSWQFO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)C(C(C)C)N.Cl

Origin of Product

United States

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